molecular formula C15H14O B11649223 2-[(2E)-3-phenylprop-2-en-1-yl]phenol

2-[(2E)-3-phenylprop-2-en-1-yl]phenol

Cat. No.: B11649223
M. Wt: 210.27 g/mol
InChI Key: ZOWWQFKBWKBYAE-RMKNXTFCSA-N
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Description

2-[(2E)-3-phenylprop-2-en-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (hydroxyl group attached to a benzene ring) and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of phenols. This method typically requires the use of aryl halides and strong nucleophiles under specific reaction conditions . Another method involves the oxidation of arylhydrosilanes, which can be catalyzed by transition metals .

Industrial Production Methods

In industrial settings, the production of phenols, including this compound, often involves the hydroxylation of aryl halides. This process can be catalyzed by palladium or nickel catalysts and typically requires high temperatures and specific solvents . Additionally, the oxidation of benzene derivatives can also be employed to produce phenols on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-phenylprop-2-en-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro-phenols, bromo-phenols, sulfo-phenols

Mechanism of Action

The mechanism of action of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. As a phenol, it can exert its effects through the following mechanisms:

Comparison with Similar Compounds

2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be compared with other similar compounds, such as:

Uniqueness

List of Similar Compounds

  • Cinnamaldehyde
  • Phenol
  • Hydroquinone
  • Quinone

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]phenol

InChI

InChI=1S/C15H14O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-10,12,16H,11H2/b9-6+

InChI Key

ZOWWQFKBWKBYAE-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=CC=C2O

Origin of Product

United States

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